![molecular formula C13H8BrN3O2S B14282456 4-[2-(6-Bromo-1,3-benzothiazol-2-yl)hydrazinyl]cyclohexa-3,5-diene-1,2-dione CAS No. 136514-35-7](/img/structure/B14282456.png)
4-[2-(6-Bromo-1,3-benzothiazol-2-yl)hydrazinyl]cyclohexa-3,5-diene-1,2-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[2-(6-Bromo-1,3-benzothiazol-2-yl)hydrazinyl]cyclohexa-3,5-diene-1,2-dione is a complex organic compound that features a benzothiazole moiety, a bromine atom, and a hydrazinyl group attached to a cyclohexa-diene-dione structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(6-Bromo-1,3-benzothiazol-2-yl)hydrazinyl]cyclohexa-3,5-diene-1,2-dione typically involves multiple steps:
Formation of Benzothiazole Core: The benzothiazole core can be synthesized through a condensation reaction between 2-aminothiophenol and an appropriate aldehyde or ketone.
Hydrazinylation: The hydrazinyl group is introduced by reacting the brominated benzothiazole with hydrazine derivatives under controlled conditions.
Cyclohexa-diene-dione Formation: The final step involves the formation of the cyclohexa-diene-dione structure through cyclization reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. Techniques such as microwave irradiation and one-pot multicomponent reactions can be employed to enhance efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.
Major Products
The major products formed from these reactions include oxidized hydrazinyl derivatives, reduced diol derivatives, and various substituted benzothiazole compounds .
Wissenschaftliche Forschungsanwendungen
4-[2-(6-Bromo-1,3-benzothiazol-2-yl)hydrazinyl]cyclohexa-3,5-diene-1,2-dione has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential anti-tubercular and anti-cancer properties.
Material Science: It is explored for use in the development of organic semiconductors and fluorescent materials.
Biological Research: The compound’s interactions with various biological targets are investigated to understand its mechanism of action and potential therapeutic uses.
Wirkmechanismus
The mechanism of action of 4-[2-(6-Bromo-1,3-benzothiazol-2-yl)hydrazinyl]cyclohexa-3,5-diene-1,2-dione involves its interaction with specific molecular targets. The benzothiazole moiety is known to interact with enzymes and receptors, potentially inhibiting their activity. The hydrazinyl group can form reactive intermediates that further modulate biological pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Aminobenzothiazole: Lacks the bromine and hydrazinyl groups, making it less reactive in certain biological contexts.
6-Bromo-2H-1,4-benzoxazin-3(4H)-one: Similar brominated structure but different core, leading to distinct chemical properties.
4-Bromo-1,3-benzothiazol-2-amine: Shares the brominated benzothiazole core but lacks the hydrazinyl and cyclohexa-diene-dione groups.
Uniqueness
4-[2-(6-Bromo-1,3-benzothiazol-2-yl)hydrazinyl]cyclohexa-3,5-diene-1,2-dione is unique due to its combination of a brominated benzothiazole core with a hydrazinyl group and a cyclohexa-diene-dione structure. This unique combination imparts distinct chemical reactivity and potential biological activity .
Eigenschaften
CAS-Nummer |
136514-35-7 |
---|---|
Molekularformel |
C13H8BrN3O2S |
Molekulargewicht |
350.19 g/mol |
IUPAC-Name |
4-[(6-bromo-1,3-benzothiazol-2-yl)diazenyl]benzene-1,2-diol |
InChI |
InChI=1S/C13H8BrN3O2S/c14-7-1-3-9-12(5-7)20-13(15-9)17-16-8-2-4-10(18)11(19)6-8/h1-6,18-19H |
InChI-Schlüssel |
LHNTVXAOMZGKAJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1N=NC2=NC3=C(S2)C=C(C=C3)Br)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.